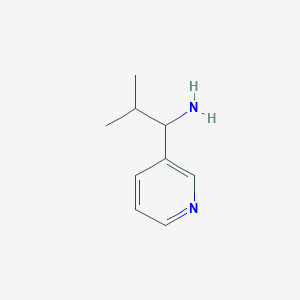

2-Methyl-1-(3-pyridyl)-1-propylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

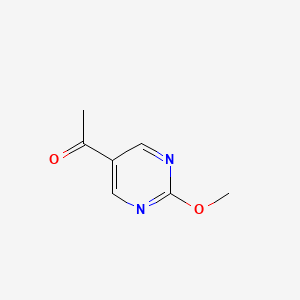

2-Methyl-1-(3-pyridyl)-1-propylamine is an organic compound that belongs to the class of amines It features a pyridine ring substituted at the 3-position with a propylamine group, which is further substituted with a methyl group at the 2-position

Applications De Recherche Scientifique

2-Methyl-1-(3-pyridyl)-1-propylamine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mécanisme D'action

Target of Action

The primary target of 2-Methyl-1-(3-pyridyl)-1-propylamine, also known as metyrapone, is the enzyme 11-beta-hydroxylase in the adrenal cortex . This enzyme plays a crucial role in the biosynthesis of corticosteroids, including cortisol and corticosterone .

Mode of Action

Metyrapone acts by inhibiting the 11-beta-hydroxylation reaction, a key step in corticosteroid synthesis . By blocking this reaction, metyrapone reduces the production of cortisol and corticosterone . This leads to an increase in the production of adrenocorticotropic hormone (ACTH) by the pituitary gland due to the removal of the inhibitory feedback mechanism exerted by cortisol .

Biochemical Pathways

The inhibition of the 11-beta-hydroxylation reaction by metyrapone disrupts the normal biosynthesis of corticosteroids . This results in a marked increase in the secretion of the immediate precursors of cortisol and corticosterone, namely 11-desoxycortisol and desoxycorticosterone . These precursors are weak suppressors of ACTH release, leading to an elevation of these steroids in the plasma and their metabolites in the urine .

Pharmacokinetics

Metyrapone is rapidly and well absorbed when administered orally . Peak plasma concentrations are usually reached 1 hour after administration . The major biotransformation of metyrapone is the reduction of the ketone to metyrapol, an active alcohol metabolite . Metyrapone is rapidly eliminated from the plasma, with a mean terminal elimination half-life of 1.9 hours . After administration, a portion of the dose is excreted in the urine in the form of metyrapone and metyrapol .

Result of Action

The inhibition of corticosteroid synthesis by metyrapone leads to a decrease in the levels of cortisol and corticosterone . This results in an increase in the production of ACTH by the pituitary gland, leading to an elevation of the precursors of cortisol and corticosterone in the plasma and their metabolites in the urine .

Action Environment

Safety and Hazards

Metyrapone may cause acute adrenal insufficiency . It may also cause dizziness, sedation, skin irritation, and respiratory irritation . It is classified as Acute toxicity, Oral (Category 4), Skin irritation (Category 2), Eye irritation (Category 2A), Specific target organ toxicity - single exposure (Category 3), Respiratory system .

Orientations Futures

Analyse Biochimique

Cellular Effects

It’s potential influence on cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism, remains to be explored .

Molecular Mechanism

It is hypothesized that it may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(3-pyridyl)-1-propylamine typically involves the following steps:

Starting Materials: The synthesis begins with pyridine, which is commercially available.

Alkylation: The pyridine is alkylated at the 3-position using a suitable alkylating agent, such as 1-bromo-3-chloropropane, under basic conditions.

Amination: The resulting 3-(3-chloropropyl)pyridine is then subjected to amination using ammonia or an amine source to introduce the propylamine group.

Methylation: Finally, the compound is methylated at the 2-position using a methylating agent like methyl iodide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and minimal by-products.

Analyse Des Réactions Chimiques

Types of Reactions

2-Methyl-1-(3-pyridyl)-1-propylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced with other functional groups using suitable reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: N-oxides of this compound.

Reduction: Reduced amine derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Methyl-1-(2-pyridyl)-1-propylamine: Similar structure but with the propylamine group at the 2-position.

3-Methyl-1-(3-pyridyl)-1-propylamine: Similar structure but with the methyl group at the 3-position.

2-Methyl-1-(4-pyridyl)-1-propylamine: Similar structure but with the propylamine group at the 4-position.

Uniqueness

2-Methyl-1-(3-pyridyl)-1-propylamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methyl and propylamine groups can affect the compound’s interaction with molecular targets, making it distinct from its analogs.

Propriétés

IUPAC Name |

2-methyl-1-pyridin-3-ylpropan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-7(2)9(10)8-4-3-5-11-6-8/h3-7,9H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOFGVEKRYFDMED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CN=CC=C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-methyl 2-((4-(tert-butyl)benzoyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2508355.png)

![1-[2-Benzyl-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-yl]piperidine](/img/structure/B2508356.png)

![5-(Thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2508358.png)

![5-(3-hydroxyphenyl)-1-methyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2508359.png)

![N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2508363.png)

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B2508371.png)

![N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2508372.png)

![5-(2-bromobenzoyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2508376.png)